tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
CAS No.: 101187-40-0
Cat. No.: VC0544686
Molecular Formula: C13H28N2O5
Molecular Weight: 292.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101187-40-0 |
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Molecular Formula | C13H28N2O5 |
Molecular Weight | 292.37 g/mol |
IUPAC Name | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16) |
Standard InChI Key | CUPBLDPRUBNAIE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCN |
Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCN |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular formula of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate is C₁₃H₂₈N₂O₅, with an average molecular mass of 292.376 g/mol and a monoisotopic mass of 292.199822 Da . The structure comprises three key components:
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A tert-butyl carbamate group (-O-C(=O)-NH-Boc) at the terminal position, providing steric protection for the amine.
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A triethylene glycol (PEG3) spacer [-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-], conferring hydrophilicity and flexibility.
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A primary amine group (-NH₂) at the distal end, enabling nucleophilic reactions or conjugation .
Table 1: Key Structural Descriptors
Synthesis and Functionalization
Stepwise Synthetic Pathways
The synthesis of this compound typically involves sequential etherification and carbamate formation, as detailed in a Royal Society of Chemistry protocol :
Mono-Boc Protection of Diamines
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Starting Material: 2,2'-(Ethylenedioxy)bis(ethylamine) is reacted with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under ice-cooled conditions.
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Selectivity: The Boc group selectively protects one amine, yielding tert-butyl (2-(2-aminoethoxy)ethyl)carbamate .
PEG Chain Elongation
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Ether Coupling: The intermediate undergoes nucleophilic substitution with 2-(2-chloroethoxy)ethanol in the presence of a base (e.g., K₂CO₃).
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Iterative Process: Repeating this step introduces additional ethylene glycol units, forming the PEG3 spacer .
Final Deprotection (Optional)
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, liberating the free amine for downstream applications .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
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Boc Protection | Boc₂O, DCM, 0°C → RT, 12h | 85% | |
PEG3 Chain Formation | 2-(2-Chloroethoxy)ethanol, K₂CO₃, DMF | 72% | |
Deprotection | TFA/DCM (1:1 v/v), 1h | >90% |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water due to the PEG spacer .
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Stability: The Boc group confers stability under basic and neutral conditions but hydrolyzes in acidic environments (pH < 4) .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 3.55–3.75 (m, 12H, PEG-O-CH₂), 5.10 (br s, 1H, NH) .
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IR (neat): 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch) .
Applications in Scientific Research
Bioconjugation and Drug Delivery
The compound’s primary amine facilitates covalent conjugation to carbonyl groups (e.g., ketones, aldehydes) or activated esters. For example:
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Biotinylation: Reacted with biotin-NHS ester to create PEGylated biotin derivatives for affinity chromatography .
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Polymer Therapeutics: Incorporated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance stealth properties and biocompatibility .
Polymer Chemistry
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RAFT Polymerization: Serves as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize well-defined PEG-based block copolymers .
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Hydrogel Formation: Crosslinked with acrylate-terminated PEGs to form pH-responsive hydrogels for controlled drug release .
Table 3: Representative Applications
Recent Developments and Future Directions
Advances in Synthetic Methodologies
Recent protocols emphasize flow chemistry to improve yields and reduce reaction times. For instance, continuous-flow systems achieve Boc deprotection in <10 minutes using microreactors .
Emerging Therapeutic Roles
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